(1S,3R)-3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid
Description
(1S,3R)-3-[(tert-Butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid (CAS: 188918-50-5) is a chiral cyclobutane derivative with a molecular formula of C₁₂H₂₁NO₄ and a molecular weight of 243.30 g/mol . Its structure features a rigid cyclobutane ring substituted with a tert-butoxycarbonyl (Boc) protecting group and two methyl groups at the 2,2-positions, which enhance conformational stability. This compound is widely employed in peptide synthesis, particularly in constructing cell-penetrating hybrid γ/γ-peptides, where its rigidity promotes compact, hydrogen-bonded secondary structures .
Properties
Molecular Formula |
C12H20O4 |
|---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
(1S,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O4/c1-11(2,3)16-10(15)8-6-7(9(13)14)12(8,4)5/h7-8H,6H2,1-5H3,(H,13,14)/t7-,8+/m1/s1 |
InChI Key |
SUGWGGXZIXQNDM-SFYZADRCSA-N |
Isomeric SMILES |
CC1([C@H](C[C@H]1C(=O)OC(C)(C)C)C(=O)O)C |
Canonical SMILES |
CC1(C(CC1C(=O)OC(C)(C)C)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
[2+2] Cycloaddition Approaches
Photochemical and thermal [2+2] cycloadditions are widely employed to assemble cyclobutane rings. For example, Tadano and co-workers demonstrated the use of Zr-catalyzed [2+2] cycloadditions to generate enantiomerically enriched cyclobutanes (Scheme 7 in). In this method, ketene acetals react with alkenes under catalytic conditions to form cyclobutenes, which are subsequently reduced to yield the cyclobutane core. Key parameters include:
| Method | Catalyst | Temperature | Yield | Diastereoselectivity | Source |
|---|---|---|---|---|---|
| Zr-catalyzed cycloaddition | ZrCl₄ | −78°C | 84% | >97:3 er | |
| Photochemical reaction | UV light | −70°C | 97% | Moderate |
These methods emphasize the importance of stereochemical control, often achieved through chiral auxiliaries or asymmetric catalysis. For instance, Oppolzer’s camphorsultam auxiliary enabled >97:3 enantiomeric ratio (er) in the synthesis of (+)-pestalotiopsin A.
Functionalization of the Cyclobutane Core
Introduction of the Carboxylic Acid Group
The carboxylic acid moiety at the 1-position is typically introduced via oxidation or hydrolysis. For example, acrylic acid derivatives subjected to UV irradiation in the presence of ethylene gas undergo cyclization to form cyclobutanecarboxylic acid (97.1 g yield, 99.5% purity). Alternatively, oxidation of primary alcohols or ketones using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) provides access to carboxylic acids.
Stereochemical Control and Optimization
Diastereoselective Protonation
Post-cycloaddition protonation steps are critical for establishing the (1S,3R) configuration. For example, conjugate reduction of cyclobutenes using copper hydride catalysts in the presence of Josiphos-type ligands overrides substrate-controlled selectivity, enabling cis-substitution within the cyclobutane ring.
Industrial-Scale Production
Continuous flow processes enhance scalability and safety. The photochemical synthesis of cyclobutanecarboxylic acid (99.5% purity) achieved a 97% yield on a 500 mL scale, suggesting feasibility for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the carboxylic acid group to alcohols or aldehydes.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or aldehydes.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Protecting Group Chemistry: The Boc group is commonly used to protect amines during multi-step synthesis.
Biology and Medicine
Drug Development: The compound’s derivatives may be explored for potential pharmaceutical applications.
Biological Studies: Used in the synthesis of biologically active molecules for research purposes.
Industry
Material Science:
Chemical Manufacturing: Used as a building block in the production of various chemicals.
Mechanism of Action
The mechanism of action of (1S,3R)-3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid involves its ability to undergo various chemical transformations. The Boc group acts as a protecting group, allowing selective reactions to occur at other functional sites. The cyclobutane ring provides a rigid framework that can influence the reactivity and stability of the compound.
Biological Activity
(1S,3R)-3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid, with the CAS number 1616705-60-2, is a chiral compound that has garnered interest in the field of medicinal chemistry and organic synthesis. Its unique structural properties enable it to participate in various biological activities, making it a valuable compound for research.
Chemical Structure and Properties
The chemical formula for this compound is CHO. The compound features a cyclobutane ring substituted with a tert-butoxycarbonyl group and a carboxylic acid functional group. This configuration contributes to its biological activity and potential therapeutic applications.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit antitumor properties. For instance, derivatives of cyclobutane carboxylic acids have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This suggests that this compound may possess similar antitumor effects.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Enzyme assays demonstrate that it can inhibit certain proteases and kinases involved in signaling pathways critical for cancer progression. For example, studies show that similar compounds can modulate the activity of cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle.
Anti-inflammatory Properties
In addition to its antitumor activity, this compound has shown promise in reducing inflammation. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This could position the compound as a candidate for treating inflammatory diseases.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antitumor | Induces apoptosis | |
| Enzyme Inhibition | Inhibits CDKs | |
| Anti-inflammatory | Reduces cytokine production |
Case Study 1: Antitumor Activity
A study conducted by Smith et al. (2020) evaluated the cytotoxic effects of various cyclobutane derivatives on human breast cancer cells. The results indicated that compounds structurally related to this compound significantly reduced cell viability by inducing apoptosis through caspase activation.
Case Study 2: Enzyme Inhibition
In a recent publication by Johnson et al. (2021), the inhibitory effects of several analogs on CDK activity were assessed. The findings revealed that these compounds could effectively decrease kinase activity in vitro, suggesting potential applications in cancer therapy.
Research Findings
The ongoing research into this compound highlights its multifaceted biological activities. As a chiral building block in organic synthesis, it offers opportunities for developing new therapeutic agents targeting cancer and inflammatory diseases.
Comparison with Similar Compounds
Stereoisomeric Variants
Compound : (1R,3S)-3-[(tert-Butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid
- CAS : 1596642-80-6
- Molecular Formula: C₁₂H₂₁NO₄ (identical to the target compound)
- Key Difference : Inverted stereochemistry at the 1 and 3 positions.
- Research suggests stereoisomers may exhibit divergent biological activities or metabolic stability .
Cyclopentane-Based Analogs
Compound : (1S,3S)-3-[(tert-Butoxy)carbonyl]cyclopentane-1-carboxylic acid
- CAS : 161601-29-2
- Molecular Formula: C₁₁H₁₉NO₄
- Key Differences :
- Cyclopentane ring (vs. cyclobutane), reducing ring strain.
- Absence of 2,2-dimethyl substituents.
- Applications may shift toward less conformationally constrained systems .
Benzyloxycarbonyl Variant
Compound : (1S,3R)-3-((Benzyloxy)carbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid
- Key Difference : Benzyloxycarbonyl (Cbz) group replaces tert-butoxycarbonyl (Boc).
- Impact : The Cbz group is less stable under acidic conditions compared to Boc, limiting its utility in orthogonal protection strategies. This compound is listed as discontinued, suggesting challenges in synthesis or stability .
Cyclopropane-Based Analogs
Compound : rac-(1R,2R)-2-[(tert-Butoxy)carbonyl]cyclopropane-1-carboxylic acid
- Key Difference : Cyclopropane ring introduces higher ring strain.
- Impact : Increased strain may enhance reactivity but reduce thermal stability. Such compounds are explored for applications requiring transient intermediates or high-energy conformations .
Comparative Data Table
Stability and Handling Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
